molecular formula C21H29N3O9 B1463607 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate

Cat. No.: B1463607
M. Wt: 467.5 g/mol
InChI Key: RKGUGSULMVQEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C21H29N3O9 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with primary amines on proteins and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group present in the compound. The NHS ester reacts with the amine groups to form amide bonds, which are essential in the conjugation of drugs to antibodies in ADCs .

Cellular Effects

The effects of this compound on various cell types are significant. It influences cell function by facilitating the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. This targeted approach enhances the efficacy of cancer treatments and reduces side effects. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the precise delivery of therapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable amide bonds with primary amines on proteins. This binding interaction is crucial for the stability and efficacy of ADCs. The compound does not cleave under physiological conditions, ensuring that the drug remains attached to the antibody until it reaches the target cancer cells. This stability is vital for the controlled release of the therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its efficacy in vitro and in vivo, with minimal degradation affecting its performance. This stability is crucial for its use in ADCs, where consistent performance is required .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively delivers cytotoxic drugs to cancer cells, resulting in significant tumor reduction. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues. These threshold effects highlight the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to drug conjugation and delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines. This interaction is essential for the effective conjugation of drugs to antibodies, ensuring the targeted delivery of therapeutic agents .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, ensuring that it reaches the target cells and tissues. The compound’s stability and non-cleavable nature contribute to its effective distribution within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with primary amines on proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound’s activity and function are influenced by its precise localization within the cell .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O9/c25-16(4-2-1-3-11-23-17(26)5-6-18(23)27)22-10-13-32-15-14-31-12-9-21(30)33-24-19(28)7-8-20(24)29/h5-6H,1-4,7-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGUGSULMVQEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Reactant of Route 2
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Reactant of Route 3
Reactant of Route 3
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Reactant of Route 4
Reactant of Route 4
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Reactant of Route 5
Reactant of Route 5
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Reactant of Route 6
Reactant of Route 6
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.